![molecular formula C21H42OSn B14233627 3-[1-(Tributylstannyl)ethenyl]heptan-2-one CAS No. 820250-61-1](/img/structure/B14233627.png)
3-[1-(Tributylstannyl)ethenyl]heptan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[1-(Tributylstannyl)ethenyl]heptan-2-one is an organotin compound characterized by the presence of a tributylstannyl group attached to an ethenyl moiety, which is further connected to a heptan-2-one backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(Tributylstannyl)ethenyl]heptan-2-one typically involves the reaction of heptan-2-one with tributylstannylacetylene under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base, such as triethylamine. The reaction proceeds via a coupling mechanism, forming the desired product with high yield .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve efficient and cost-effective production.
Analyse Chemischer Reaktionen
Types of Reactions
3-[1-(Tributylstannyl)ethenyl]heptan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The tributylstannyl group can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Halogens (e.g., chlorine, bromine), organometallic reagents (e.g., Grignard reagents); conducted under inert atmosphere to prevent unwanted side reactions.
Major Products Formed
Oxidation: Formation of oxides or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
3-[1-(Tributylstannyl)ethenyl]heptan-2-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential use in biological assays and as a probe for studying biochemical pathways.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of advanced materials, such as organotin-based polymers and coatings.
Wirkmechanismus
The mechanism of action of 3-[1-(Tributylstannyl)ethenyl]heptan-2-one involves its interaction with molecular targets through its tributylstannyl group This group can undergo various chemical transformations, enabling the compound to participate in diverse reactions
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethynyltributylstannane: Similar in structure but contains an ethynyl group instead of an ethenyl group.
trans-1,2-Bis(tributylstannyl)ethene: Contains two tributylstannyl groups attached to an ethene backbone.
Uniqueness
3-[1-(Tributylstannyl)ethenyl]heptan-2-one is unique due to its specific combination of a tributylstannyl group with an ethenyl and heptan-2-one backbone. This structure imparts distinct chemical properties, making it versatile for various applications in organic synthesis and material science.
Eigenschaften
CAS-Nummer |
820250-61-1 |
|---|---|
Molekularformel |
C21H42OSn |
Molekulargewicht |
429.3 g/mol |
IUPAC-Name |
3-(1-tributylstannylethenyl)heptan-2-one |
InChI |
InChI=1S/C9H15O.3C4H9.Sn/c1-4-6-7-9(5-2)8(3)10;3*1-3-4-2;/h9H,2,4,6-7H2,1,3H3;3*1,3-4H2,2H3; |
InChI-Schlüssel |
FYZRGBZXQBMLBD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(C(=O)C)C(=C)[Sn](CCCC)(CCCC)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


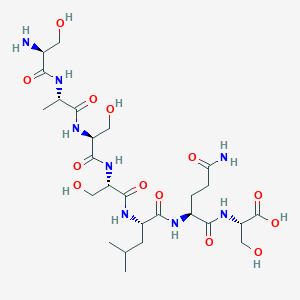
![Tricyclo[3.3.1.1~3,7~]dec-1-en-2-amine](/img/structure/B14233549.png)
![Acetamide, N-[4,5-dicyano-2-(phenylthio)phenyl]-](/img/structure/B14233553.png)
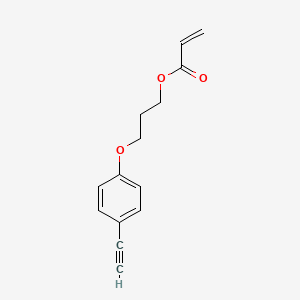


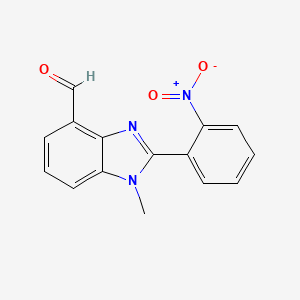
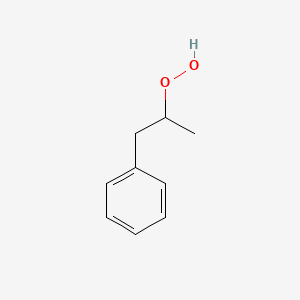
![6-[(2-Methoxyethoxy)methoxy]cyclohex-2-EN-1-one](/img/structure/B14233591.png)
![(4S)-2-[(4,4-Difluorobut-3-en-1-yl)sulfanyl]-4-ethyl-4,5-dihydro-1,3-thiazole](/img/structure/B14233612.png)

![1,1'-(1,3-Phenylene)bis[3-(2-phenylhydrazinyl)-1H-pyrrole-2,5-dione]](/img/structure/B14233637.png)
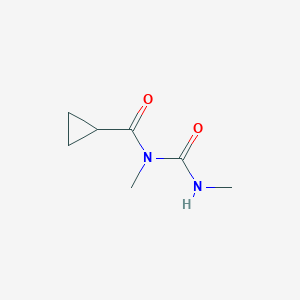
![Benzonitrile, 2,2'-[1,10-decanediylbis(oxy)]bis-](/img/structure/B14233651.png)
